Synthesis of m-PEG4-Phosphonic Acid Ethyl Ester: An In-depth Technical Guide
Synthesis of m-PEG4-Phosphonic Acid Ethyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for producing m-PEG4-phosphonic acid ethyl ester, a key bifunctional linker used in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details two primary synthetic pathways: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. Included are detailed experimental protocols, characterization data, and a discussion of the critical process parameters. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic processes.
Introduction
m-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker that incorporates a monodisperse tetraethylene glycol (PEG4) spacer, a terminal methoxy (B1213986) group, and a diethyl phosphonate (B1237965) functional group. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the phosphonate moiety can be utilized for further chemical modifications or for its metal-binding properties. This linker has gained significant attention in the field of drug discovery, particularly in the design of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
This guide outlines the two most common and effective methods for the synthesis of m-PEG4-phosphonic acid ethyl ester, providing researchers with the necessary information to replicate and optimize its production.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1872433-73-2 | --INVALID-LINK-- |
| Molecular Formula | C13H29O7P | --INVALID-LINK-- |
| Molecular Weight | 328.34 g/mol | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Purity | >98% (commercially available) | --INVALID-LINK-- |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | --INVALID-LINK-- |
Synthetic Routes
The synthesis of m-PEG4-phosphonic acid ethyl ester can be efficiently achieved through two primary pathways, both of which involve the formation of a carbon-phosphorus bond. These routes are the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. Both methods start from a suitably activated m-PEG4 derivative.
Preparation of m-PEG4 Precursor
The initial step for both synthetic routes is the conversion of the terminal hydroxyl group of commercially available m-PEG4-OH into a good leaving group, such as a halide (bromide or iodide) or a sulfonate ester (tosylate or mesylate).
A common method for the bromination of m-PEG4-OH (1) is through the Appel reaction using triphenylphosphine (B44618) and carbon tetrabromide or via reaction with phosphorus tribromide.
Route 1: Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide.
Route 2: Michaelis-Becker Reaction
The Michaelis-Becker reaction provides an alternative route using a dialkyl phosphite, such as diethyl phosphite, in the presence of a non-nucleophilic base.
Experimental Protocols
Synthesis of m-PEG4-bromide (2)
Materials:
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m-PEG4-OH (1)
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Triphenylphosphine (PPh3)
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Carbon tetrabromide (CBr4)
Procedure:
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Dissolve m-PEG4-OH (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of carbon tetrabromide (1.2 eq) in dichloromethane.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford m-PEG4-bromide (2) as a colorless oil.
| Reactant | Molar Eq. | MW ( g/mol ) |
| m-PEG4-OH | 1.0 | 208.25 |
| PPh3 | 1.2 | 262.29 |
| CBr4 | 1.2 | 331.63 |
| Product | Expected Yield | Purity |
| m-PEG4-Br | 80-90% | >95% |
Route 1: Michaelis-Arbuzov Reaction Protocol
Materials:
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m-PEG4-bromide (2)
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Triethyl phosphite
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine m-PEG4-bromide (1.0 eq) and an excess of triethyl phosphite (3.0-5.0 eq).
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Heat the mixture to 140-160 °C and maintain it at this temperature for 4-6 hours.
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Monitor the reaction by TLC or 31P NMR spectroscopy.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
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Purify the resulting residue by column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane to yield m-PEG4-phosphonic acid ethyl ester (3).
| Reactant | Molar Eq. | MW ( g/mol ) |
| m-PEG4-Br | 1.0 | 271.15 |
| Triethyl phosphite | 3.0-5.0 | 166.16 |
| Product | Expected Yield | Purity |
| m-PEG4-phosphonic acid ethyl ester | 60-75% | >95% |
Route 2: Michaelis-Becker Reaction Protocol
Materials:
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m-PEG4-bromide (2)
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Diethyl phosphite
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
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To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add diethyl phosphite (1.2 eq) dropwise.
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of m-PEG4-bromide (1.0 eq) in anhydrous THF to the reaction mixture.
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Heat the reaction to reflux and stir for 12-18 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford m-PEG4-phosphonic acid ethyl ester (3).
| Reactant | Molar Eq. | MW ( g/mol ) |
| m-PEG4-Br | 1.0 | 271.15 |
| Diethyl phosphite | 1.2 | 138.10 |
| Sodium Hydride (60%) | 1.2 | 40.00 (as 100%) |
| Product | Expected Yield | Purity |
| m-PEG4-phosphonic acid ethyl ester | 70-85% | >95% |
Purification and Characterization
Purification of the final product is crucial to remove unreacted starting materials and byproducts. Column chromatography on silica gel is the most effective method. The polarity of the eluent can be adjusted to achieve optimal separation.
Characterization of m-PEG4-phosphonic acid ethyl ester should be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are essential to confirm the structure of the molecule. The characteristic signals for the PEG chain, the ethyl groups on the phosphonate, and the phosphorus atom should be observed.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the product.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of m-PEG4-phosphonic acid ethyl ester is depicted below.
Conclusion
This technical guide has detailed two robust and reliable synthetic routes for the preparation of m-PEG4-phosphonic acid ethyl ester. Both the Michaelis-Arbuzov and Michaelis-Becker reactions offer viable pathways, with the Michaelis-Becker reaction often providing slightly higher yields under milder conditions. The provided experimental protocols and purification strategies should enable researchers to successfully synthesize and isolate this important linker for its application in the development of novel therapeutics. Careful execution of the described procedures and thorough characterization of the final product are essential for ensuring its quality and performance in subsequent applications.
